molecular formula C19H21N3O3 B14749869 N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B14749869
M. Wt: 339.4 g/mol
InChI Key: VVTHZXYDOJRTPR-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a methoxyphenyl group, a phenylpiperazine moiety, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine, followed by further functionalization to introduce the acetamide group . The reaction conditions often involve the use of organic solvents, such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(4-Hydroxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide.

    Reduction: Formation of N-(4-Methoxyphenyl)-2-hydroxy-2-(4-phenylpiperazin-1-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit acetylcholinesterase with high specificity makes it a promising candidate for further research and development in the field of neurodegenerative disease treatment.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C19H21N3O3/c1-25-17-9-7-15(8-10-17)20-18(23)19(24)22-13-11-21(12-14-22)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,23)

InChI Key

VVTHZXYDOJRTPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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